molecular formula C15H22N2O2 B12747049 2-Benzoyl-1,1-dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)hydrazinium hydroxide inner salt CAS No. 83483-11-8

2-Benzoyl-1,1-dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)hydrazinium hydroxide inner salt

Katalognummer: B12747049
CAS-Nummer: 83483-11-8
Molekulargewicht: 262.35 g/mol
InChI-Schlüssel: HOJSDUZKXPZOAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzoyl-1,1-dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)hydrazinium hydroxide inner salt is a complex organic compound with the molecular formula C15H23N2O2+. This compound is characterized by its unique structure, which includes a benzoyl group, dimethyl groups, and a hydroxy-butenyl group attached to a hydrazinium core .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzoyl-1,1-dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)hydrazinium hydroxide inner salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can alter the hydrazinium core or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce simpler hydrazinium compounds .

Wissenschaftliche Forschungsanwendungen

2-Benzoyl-1,1-dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)hydrazinium hydroxide inner salt has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Benzoyl-1,1-dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)hydrazinium hydroxide inner salt involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed mechanisms are still under investigation, but its effects are likely mediated through modulation of enzyme activity or receptor binding .

Eigenschaften

CAS-Nummer

83483-11-8

Molekularformel

C15H22N2O2

Molekulargewicht

262.35 g/mol

IUPAC-Name

1-[benzamido(dimethyl)azaniumyl]-2,3-dimethylbut-3-en-2-olate

InChI

InChI=1S/C15H22N2O2/c1-12(2)15(3,19)11-17(4,5)16-14(18)13-9-7-6-8-10-13/h6-10H,1,11H2,2-5H3,(H,16,18)

InChI-Schlüssel

HOJSDUZKXPZOAF-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(C)(C[N+](C)(C)NC(=O)C1=CC=CC=C1)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.